Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, which is known for its broad spectrum of biological activities. This compound is particularly notable for its incorporation of a fluorine atom at the 6-position, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of fluorinated benzoyl derivatives with acrylates under specific conditions . For instance, the reaction of fluorine-containing benzoyl derivatives with acrylates can be catalyzed by polyphosphoric acid (PPA) to yield the desired quinolone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Medicine: It is explored for its potential use in developing new antibacterial drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Nalidixic acid (non-fluorinated quinolone)
Uniqueness
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which includes a fluorine atom at the 6-position. This substitution enhances its biological activity and stability compared to non-fluorinated quinolones like nalidixic acid . Additionally, the presence of the methyl ester group at the 2-position can influence its pharmacokinetic properties, potentially improving its absorption and distribution in biological systems .
Properties
IUPAC Name |
methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDSRIEDPEFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464396 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19271-19-3 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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